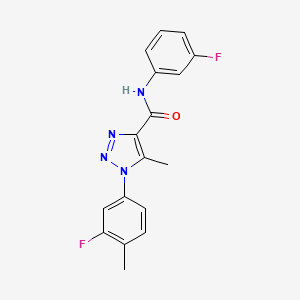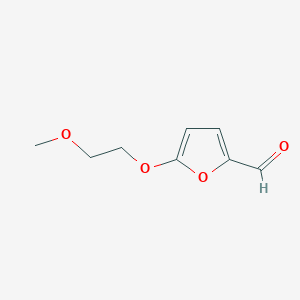
5-(2-Methoxyethoxy)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyethoxy)furan-2-carbaldehyde is a chemical compound with a furan ring . It is also known as 2-Formyl-5-ethoxymethylfuran, 5-(Ethoxymethyl)-2-furaldehyde, and 5-Ethoxymethylfurfural . Its empirical formula is C8H10O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with an aldehyde group and a methoxyethoxy group attached . It contains a total of 36 bonds, including 18 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aldehyde (aromatic), 3 ethers (aliphatic), 1 ether (aromatic), and 1 furane .Applications De Recherche Scientifique
Extraction of Phenolics in Plants
A study by Chen et al. (2014) elucidates that during the hydrothermal hydrolysis process commonly used for the extraction of phenolic aglycons or bound phenolics in plants, derivatives such as 5-(methoxymethyl)furan-2-carbaldehyde (MMF) are formed. These compounds are often misidentified as phenolics due to their similar UV absorption characteristics. The research indicates that the production of MMF and related compounds is dependent on solvent conditions and hydrolysis parameters, highlighting the necessity to carefully evaluate the phenolic content and antioxidant activities in plant foods to avoid overestimation (Chen et al., 2014).
Biodiesel Production
Lanzafame et al. (2011) explored the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol over mesoporous silica catalysts, leading to the production of biodiesel components such as 5-(ethoxymethyl)furan-2-carbaldehyde (EMF). The study demonstrates that the selectivity towards different biodiesel components can be adjusted by tuning the acidity of the catalyst, offering a pathway for the sustainable production of biodiesel from biomass-derived feedstocks (Lanzafame et al., 2011).
Biocatalytic Production of FDCA
Research on the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a potential sustainable substitute for petroleum-derived terephthalic acid, has identified the importance of furan derivatives in the synthesis of bio-based polymers. Yuan et al. (2019) review the latest achievements in synthesizing FDCA from HMF and other chemicals, emphasizing the advantages of biocatalytic methods, such as lower cost and higher selectivity, for sustainable chemical production (Yuan et al., 2019).
Antitumor Compounds
A study on Taiwanofungus camphoratus, a mushroom known for its medicinal properties, led to the isolation of 5-(hydroxymethyl)furan-2-carbaldehyde among other compounds. These compounds were found to inhibit the proliferation of tumor cells in vitro, suggesting potential applications in developing antitumor agents (Jia et al., 2015).
Heterogeneous Catalysis in Biorefining
Karinen et al. (2011) discuss the role of furfurals, including furan-2-carbaldehyde, in the biorefinery sector, focusing on the heterogeneously catalyzed processes for their production. The review emphasizes the green chemistry aspect of using solid acid catalysts for the production of furfural and HMF, highlighting the potential of these processes in the sustainable production of chemicals from biomass (Karinen et al., 2011).
Propriétés
IUPAC Name |
5-(2-methoxyethoxy)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-10-4-5-11-8-3-2-7(6-9)12-8/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBYBBJRZRCVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(O1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

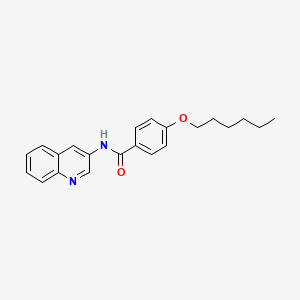
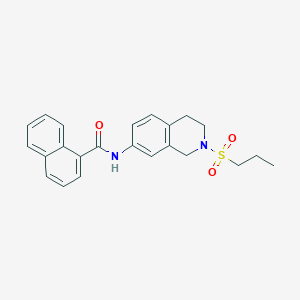
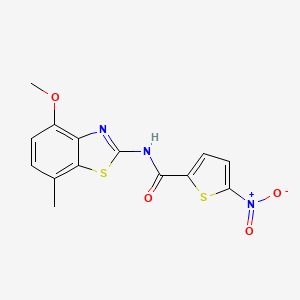
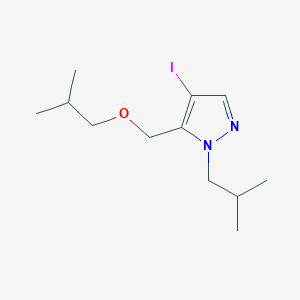
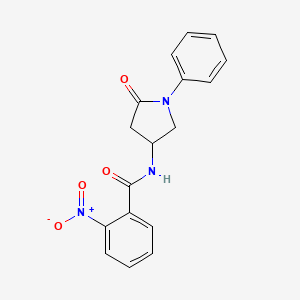


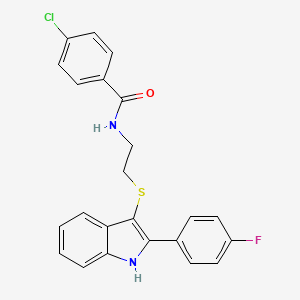
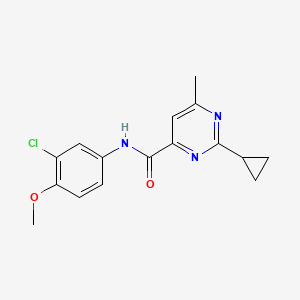
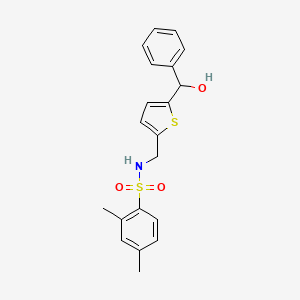
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

![9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2975698.png)
